2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide
Description
The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide features a triazolopyrimidine core, a bicyclic heteroaromatic system with a triazole ring fused to a pyrimidine ring. Key structural features include:
- A 3-(3,5-dimethylphenyl) substituent at position 3, introducing steric bulk and electron-donating methyl groups.
- A 7-oxo (ketone) group at position 7, which may participate in hydrogen bonding or polar interactions.
While explicit biological data for this compound is unavailable, triazolopyrimidine derivatives are commonly explored as kinase inhibitors, antimicrobial agents, or agrochemicals due to their structural mimicry of purine bases .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-9-4-10(2)6-11(5-9)21-14-13(18-19-21)15(23)20(8-17-14)7-12(22)16-3/h4-6,8H,7H2,1-3H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLKWKXSQADKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a substituted phenylhydrazine with a suitable pyrimidine derivative, followed by cyclization to form the triazolopyrimidine core.
Chemical Reactions Analysis
2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its potential biological activities:
- Anticancer Activity : Research indicates that compounds with similar triazolopyrimidine structures can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism suggests that 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties : The compound is being investigated for its antimicrobial efficacy. Similar triazole derivatives have demonstrated significant activity against various bacterial and fungal strains. For instance, studies have reported that triazole compounds exhibit strong inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .
Agricultural Applications
Given the increasing need for effective agrochemicals:
- Pesticide Development : The structural features of the compound may lend themselves to the development of new pesticides or herbicides. Compounds with triazole moieties have been noted for their ability to disrupt fungal growth and could be tailored for agricultural use .
Material Science
In material science:
- Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers with specific properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and mechanical strength .
Case Studies
Several studies highlight the applications of similar compounds:
- Anticancer Research : A study published in Cancer Research demonstrated that a related triazolopyrimidine derivative inhibited tumor growth in xenograft models by targeting CDK pathways. This suggests that this compound could be investigated further for similar effects .
- Antimicrobial Screening : In a comparative study of various triazole derivatives against microbial strains, compounds with similar structures exhibited significant antimicrobial activity. The results indicated that modifications to the phenyl group could enhance efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
2-[3-(3-Fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide ()
This analog differs in two critical regions:
Phenyl Substituent: The 3,5-dimethylphenyl group is replaced with 3-fluorophenyl.
Acetamide Group : The N-methyl-N-phenylacetamide introduces a bulky phenyl group, increasing lipophilicity (logP) but possibly reducing aqueous solubility.
| Property | Target Compound | 3-Fluorophenyl Analog |
|---|---|---|
| Molecular Weight | ~380.4 | ~449.5 |
| Substituent (Position 3) | 3,5-Dimethylphenyl | 3-Fluorophenyl |
| Acetamide Group | N-methyl | N-methyl-N-phenyl |
| Key Functional Groups | Ketone, acetamide | Ketone, fluorophenyl, diarylacetamide |
Implications : The fluorophenyl analog’s increased lipophilicity may enhance membrane permeability but reduce solubility, while the fluorine atom could improve target selectivity in enzyme inhibition .
Heterocyclic Variants: Thiazolopyrimidine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
This compound replaces the triazole ring with a thiazole , forming a thiazolopyrimidine core. Key differences include:
- A 2,4,6-trimethoxybenzylidene group at position 2, introducing steric hindrance and methoxy-derived polarity.
- An ethyl carboxylate at position 6, which may enhance hydrolytic stability compared to acetamide.
Crystallographic Data :
- Monoclinic crystal system (P21/n) with Z = 3.
- Unit cell volume = 2318.1 ų, indicating a less densely packed structure compared to typical triazolopyrimidines.
- Hydrogen bonding involving the ketone and ester groups suggests distinct solid-state interactions .
The bulky benzylidene group may limit bioavailability.
Agrochemical Analogs: Functional Group Divergence
Flumetsulam ()
Flumetsulam, a triazolopyrimidine sulfonamide herbicide, shares the core but diverges in functional groups:
- Sulfonamide at position 2 vs. acetamide in the target compound.
- Substituents: 2,6-difluorophenyl and methyl groups.
Implications : Sulfonamide groups are strong hydrogen-bond acceptors, often critical in herbicidal activity by inhibiting acetolactate synthase (ALS). The target compound’s acetamide group may favor different biological targets, such as mammalian kinases .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron Effects : Fluorine in the 3-fluorophenyl analog () may enhance binding to electron-deficient enzyme pockets, whereas methyl groups in the target compound favor hydrophobic interactions .
- Solubility vs. Permeability : Bulky substituents (e.g., N-phenylacetamide, benzylidene) trade solubility for membrane permeability, a critical consideration in drug design .
- Crystallography: SHELX software () is widely used for structural refinement, as seen in the thiazolopyrimidine’s monoclinic packing analysis .
Biological Activity
The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide , with CAS number 893922-99-1 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.4 g/mol . The structure includes a triazolo-pyrimidine core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O₃ |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 893922-99-1 |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- IC50 Values :
The anticancer effects are primarily attributed to the following mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase , preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases, particularly caspase-3, which is crucial for the execution phase of cell death.
Research indicates that compounds with similar structures can significantly increase the levels of apoptotic markers in treated cells .
Study 1: Anticancer Efficacy
A study evaluated various triazolo-pyrimidine derivatives where it was found that compounds similar to our target showed promising results against multiple cancer types:
- Compound XX demonstrated IC50 values ranging from to across different cancer cell lines and induced apoptosis via G2/M phase arrest .
Study 2: Comparative Analysis
In a comparative analysis involving multiple derivatives:
Q & A
Q. What are the recommended synthetic routes for 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide, and how can purity be optimized?
Methodological Answer: The synthesis involves multi-step reactions starting with triazolopyrimidine precursors and functionalization via nucleophilic substitution or coupling reactions. Key steps include:
- Step 1: Formation of the triazolopyrimidine core using cyclocondensation of aminotriazole derivatives with β-ketoesters under reflux in aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Introduction of the 3,5-dimethylphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring palladium catalysts and controlled heating (80–120°C) .
- Step 3: Acetamide functionalization using methylamine in the presence of coupling agents (e.g., EDC/HOBt) under inert atmospheres .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate) and confirmed by LC-MS .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm substituent integration and regiochemistry. Key signals include the methylacetamide NH (~8.5 ppm, singlet) and triazole C-H (~7.2 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Exact mass (e.g., m/z 394.1422 [M+H]⁺) validates molecular formula (C₁₉H₂₀N₆O₂) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by AUC) .
Q. What are the stability considerations for this compound under experimental storage conditions?
Methodological Answer:
- Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .
- Solubility: Stable in DMSO (50 mg/mL) for >6 months; avoid aqueous buffers at pH >8 due to hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Substituent Variation: Systematically modify the 3,5-dimethylphenyl group (e.g., halogenation, methoxy substitution) and the methylacetamide moiety (e.g., ethyl or cyclopropyl analogs) .
- Assay Design: Test analogs in kinase inhibition assays (e.g., CDK2/cyclin E) using fluorescence polarization (IC₅₀ determination). Correlate activity with logP (HPLC-derived) and steric parameters (molecular docking) .
Example SAR Table:
| Substituent (R) | CDK2 IC₅₀ (nM) | logP | Notes |
|---|---|---|---|
| 3,5-dimethylphenyl | 12.3 | 2.8 | Reference |
| 3-Cl-5-CF₃-phenyl | 8.1 | 3.5 | Enhanced potency |
| 4-methoxyphenyl | 45.6 | 2.1 | Reduced activity |
Q. What computational strategies are effective in predicting reaction pathways or binding modes for this compound?
Methodological Answer:
- Reaction Optimization: Use density functional theory (DFT) to model transition states (e.g., triazole ring formation) and identify rate-limiting steps. ICReDD’s quantum chemical workflows can predict solvent effects (e.g., DMSO vs. THF) .
- Binding Mode Prediction: Molecular dynamics (MD) simulations (AMBER or GROMACS) with homology-modeled kinase domains (e.g., CDK2) identify key interactions (e.g., H-bonding with Glu81, hydrophobic packing with Ile10) .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay Validation: Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Control for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
- Data Normalization: Use standardized positive controls (e.g., staurosporine for kinase inhibition) and adjust for batch variability (e.g., compound purity, cell passage number) .
Q. What methodologies elucidate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Target Engagement: Cellular thermal shift assay (CETSA) confirms target binding in live cells (e.g., HeLa lysates) by measuring protein stabilization after heating (37–65°C) .
- Pathway Analysis: RNA-seq or phosphoproteomics (LC-MS/MS) identifies downstream signaling nodes (e.g., MAPK/ERK suppression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
